molecular formula C24H25N3O2S B6020085 N-benzhydryl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide

N-benzhydryl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide

Cat. No.: B6020085
M. Wt: 419.5 g/mol
InChI Key: XASQYKPUHMOTPD-UHFFFAOYSA-N
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Description

N-benzhydryl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide is a complex organic compound that features a piperazine ring substituted with a thiophene group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction using thiophene-2-carboxaldehyde and a suitable base.

    Formation of the Acetamide Moiety: The acetamide group is introduced through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. The thiophene group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. This compound may modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl-2-(1-oxo-2(1H)-isoquinolinyl)acetamide
  • N-benzhydryl-2-(5,7-dichloro-1-oxo-2(1H)-isoquinolinyl)acetamide
  • N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide

Uniqueness

N-benzhydryl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide is unique due to the presence of the thiophene group, which imparts specific electronic properties and potential biological activities that are not found in similar compounds

Properties

IUPAC Name

N-benzhydryl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c28-22(16-21-24(29)25-13-14-27(21)17-20-12-7-15-30-20)26-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15,21,23H,13-14,16-17H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASQYKPUHMOTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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